REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[CH2:11]([N:13]1[C:17](O)=[CH:16][C:15]([C:19]([F:22])([F:21])[F:20])=[N:14]1)[CH3:12]>O>[Cl:3][C:17]1[N:13]([CH2:11][CH3:12])[N:14]=[C:15]([C:19]([F:22])([F:21])[F:20])[C:16]=1[CH:8]=[O:9]
|
Name
|
|
Quantity
|
91.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
Thereto was added, at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to give rise
|
Type
|
CUSTOM
|
Details
|
to a reaction
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extraction with chloroform
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with an aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to reduced pressure distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NN1CC)C(F)(F)F)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |